7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
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Overview
Description
7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C12H15ClN2. It is a derivative of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyano-5H-2,3-dihydropyrido[4,3-b]indol-3-one with phosphorus oxychloride in the presence of triethylamine hydrochloride . This reaction yields the chloro derivative with a high yield of 79%.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reagents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel anti-cancer agents.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Chemical Research: It serves as a building block for the synthesis of more complex indole derivatives, which are important in drug discovery and development.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its structure.
Comparison with Similar Compounds
Similar Compounds
(4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole: This compound is similar in structure but contains a bromine atom instead of chlorine.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A simpler derivative without the chloro or methyl groups.
Uniqueness
7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C12H15ClN2 |
---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
7-chloro-2-methyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C12H15ClN2/c1-15-5-4-11-10(7-15)9-3-2-8(13)6-12(9)14-11/h2-3,6,10-11,14H,4-5,7H2,1H3 |
InChI Key |
PMOAREPQUPCMKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C(C1)C3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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